![molecular formula C24H21NO3S B2955677 [4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114886-22-4](/img/structure/B2955677.png)
[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Overview
Description
[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H21NO3S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Benzothiazin compounds have been recognized for their antimicrobial properties . The presence of the benzothiazin moiety in the compound suggests it could be effective against a range of microbial pathogens. Research could explore its efficacy against bacteria, fungi, and viruses, potentially leading to new treatments for infectious diseases.
Antitubercular Agents
The benzothiazin core is a key feature in new classes of antitubercular agents . These compounds target Mycobacterium tuberculosis by inhibiting crucial enzymes for cell wall synthesis. The compound could be investigated for its potential as a novel antitubercular drug, especially in the face of rising antibiotic resistance.
Anti-inflammatory Applications
Compounds with a benzothiazin structure have shown anti-inflammatory activities . This compound could be studied for its ability to modulate inflammatory responses in various diseases, including autoimmune disorders.
Anticancer Research
Indole derivatives, which are structurally related to the compound’s benzothiazin component, have demonstrated anticancer properties . Research could focus on the compound’s potential to act as a chemotherapeutic agent, possibly targeting specific cancer cell lines.
Antioxidant Properties
Antioxidants play a crucial role in protecting cells from oxidative stress. The indole derivatives have been associated with antioxidant activities , suggesting that this compound could be beneficial in research focused on oxidative stress-related conditions.
Organic Light-Emitting Diodes (OLEDs)
Benzothiazin derivatives have been used as electrophosphorescent emitters in OLED technology . The compound could be explored for its utility in improving the efficiency and color purity of OLED displays.
Fluorescent Probes
Due to the fluorescent properties of certain benzothiazin compounds, this molecule could be developed into a fluorescent probe . Such probes are valuable in biological imaging and diagnostics, allowing for the visualization of cellular processes in real-time.
Mechanism of Action
Target of Action
Many compounds with similar structures, such as benzophenone and indole derivatives, have been found to have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For instance, some indole derivatives have been found to inhibit certain enzymes, leading to their antiviral, anti-inflammatory, and anticancer properties .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its targets. For example, some compounds can affect the cytochrome P450-mediated polyunsaturated fatty acid epoxide pathway, which is an important biochemical pathway that mediates inflammation and blood pressure regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, some compounds are readily absorbed and distributed throughout the body, metabolized by enzymes, and excreted .
Result of Action
The result of a compound’s action can vary widely. For example, some compounds can lead to changes in cell signaling, gene expression, or enzyme activity, which can have downstream effects on cellular function and health .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, certain compounds may be more stable and effective in acidic environments, while others may be more effective in alkaline environments .
properties
IUPAC Name |
[4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S/c1-3-18-7-6-8-20(15-18)25-16-23(24(26)19-13-11-17(2)12-14-19)29(27,28)22-10-5-4-9-21(22)25/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCBJOUCJKVSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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